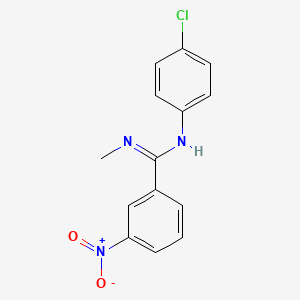

N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a 3-nitrobenzenecarboximidamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide typically involves the following steps:

Nitration: The nitration of benzene to form nitrobenzene is the first step. This is usually achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

Chlorination: The nitrobenzene is then chlorinated to introduce the 4-chloro group. This can be done using chlorine gas in the presence of a catalyst such as ferric chloride.

Amidation: The chlorinated nitrobenzene is then reacted with methylamine to form the desired amide. This reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis.

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, ethanol.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: N-(4-aminophenyl)-N’-methyl-3-nitrobenzenecarboximidamide.

Substitution: N-(4-hydroxyphenyl)-N’-methyl-3-nitrobenzenecarboximidamide.

Oxidation: N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboxylic acid.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide involves several chemical transformations. The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with methylamine followed by nitration and subsequent carboximidamide formation. The resulting structure features a chlorophenyl group, a nitro group, and a carboximidamide functional group, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against glioma cells. For instance, a derivative of this compound was shown to inhibit glioma cell growth effectively while demonstrating low cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases implicated in cancer progression. It exhibited significant inhibitory activity against the AKT2/PKBβ kinase, which plays a pivotal role in the oncogenic signaling pathways associated with glioma malignancy. This makes it a candidate for further development as an anticancer agent targeting these pathways .

Antiviral Activity

In addition to its anticancer properties, research has indicated that derivatives of this compound possess antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Compounds derived from this structure demonstrated moderate antiviral effects, suggesting potential applications in virology .

Anticancer Efficacy Study

A study involving the evaluation of various derivatives of this compound against glioblastoma cell lines showed promising results. The compound demonstrated an EC50 value indicating potent inhibitory effects on tumor growth in vitro, particularly in three-dimensional neurosphere cultures derived from patient samples .

| Compound | Cell Line | EC50 (µM) | Notes |

|---|---|---|---|

| 4j | U87MG | 5 | Effective against glioma |

| C6 | 7 | Low toxicity on non-cancerous cells |

Antiviral Bioassay

In antiviral assays against TMV, compounds derived from this compound were tested for their efficacy at a concentration of 500 µg/mL. The results indicated varying degrees of inhibition, with notable candidates showing an inhibition rate comparable to established antiviral agents.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7b | 0.5 | 42.00 |

| 7i | 0.5 | 42.49 |

Conclusion and Future Directions

This compound exhibits significant potential in both anticancer and antiviral applications. Its ability to selectively target cancer cells while sparing normal cells is particularly promising for therapeutic development. Further studies focusing on structure-activity relationships and mechanism of action will be essential for optimizing its efficacy and safety profiles.

The ongoing research into this compound's applications underscores the importance of exploring novel chemical entities in the quest for effective treatments for cancer and viral infections.

作用机制

The mechanism of action of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

相似化合物的比较

Similar Compounds

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenesulfonamide: Similar structure but contains a sulfonamide group instead of a carboximidamide group.

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzamide: Similar structure but contains a benzamide group instead of a carboximidamide group.

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzylamine: Similar structure but contains a benzylamine group instead of a carboximidamide group.

Uniqueness

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antibacterial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorophenyl group, a nitro group, and a carboximidamide moiety. The presence of these functional groups contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives with the 1,2,4-triazole moiety have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Inhibition of NO Production (%) |

|---|---|---|---|

| Compound A | 18.59 | 2.6 | 62 |

| Compound B | 26.46 | 0.092 | 52 |

| This compound | TBD | TBD | TBD |

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains .

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Salmonella typhi | TBD |

| Bacillus subtilis | TBD |

| Escherichia coli | TBD |

3. Anticancer Potential

The compound's anticancer properties have been highlighted in studies focusing on its cytotoxic effects against various cancer cell lines. For example, modifications in the structure have been shown to enhance antiproliferative activity against HPV16-positive cervical cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of related compounds on breast cancer cell lines, significant reductions in cell viability were observed with increasing concentrations of the compound . The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

- Interference with Bacterial Metabolism: The structural components may disrupt bacterial cell wall synthesis or function.

- Induction of Apoptosis in Cancer Cells: Evidence suggests that certain derivatives can activate apoptotic pathways in tumor cells.

属性

IUPAC Name |

N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c1-16-14(17-12-7-5-11(15)6-8-12)10-3-2-4-13(9-10)18(19)20/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHQIVLGSJRYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。